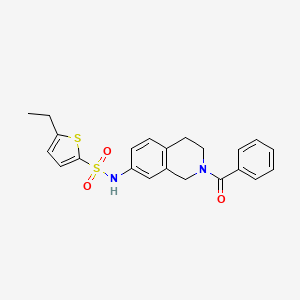

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-2-20-10-11-21(28-20)29(26,27)23-19-9-8-16-12-13-24(15-18(16)14-19)22(25)17-6-4-3-5-7-17/h3-11,14,23H,2,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVVGQIZETULDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine.

Introduction of the benzoyl group: This step involves the acylation of the tetrahydroisoquinoline core using benzoyl chloride in the presence of a base.

Sulfonamide formation: The final step involves the reaction of the intermediate with 5-ethylthiophene-2-sulfonyl chloride to form the desired sulfonamide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit certain kinases involved in inflammatory responses, thereby reducing inflammation.

Comparison with Similar Compounds

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide

- Structural Differences : The acetyl group (CH₃CO-) replaces the benzoyl (C₆H₅CO-) at the 2-position, and the thiophene bears a methyl substituent instead of ethyl.

- Steric Effects: The smaller acetyl group may reduce steric hindrance, allowing tighter binding to flat binding pockets. Thiophene Substituent: The methyl group decreases molecular weight (~14 g/mol difference) and hydrophobicity relative to ethyl, possibly altering pharmacokinetics .

(11bRS)-2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one

- Structural Differences: A pyrazino-isoquinoline scaffold replaces the tetrahydroisoquinoline, with a ketone at the 4-position instead of a sulfonamide.

- Pharmacophore: The ketone may engage in polar interactions distinct from the sulfonamide’s hydrogen-bonding capacity, suggesting divergent biological targets .

Modifications in the Sulfonamide-Thiophene Moiety

5-Chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

- Structural Differences : The benzoyl group is replaced by an ethylsulfonyl (C₂H₅SO₂-) group, and the thiophene has a chloro substituent instead of ethyl.

- Solubility: The ethylsulfonyl group’s polarity may improve water solubility compared to the benzoyl’s aromatic hydrophobicity. Molecular Weight: Both compounds share a similar molecular weight (~421–426 g/mol), but the chloro substituent introduces a halogen bond donor site absent in the target compound .

Data Table: Key Structural and Functional Comparisons

*Estimated based on structural analysis.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological properties, and relevant studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of the benzoyl and sulfonamide groups enhances its potential for interaction with various biological targets.

Chemical Formula: C23H26N2O3S

Molecular Weight: 426.54 g/mol

CAS Number: 955534-51-7

Biological Activity Overview

Research indicates that compounds derived from tetrahydroisoquinoline structures exhibit a variety of biological activities, including:

- Antiviral Activity: Some derivatives have shown efficacy against strains of human coronaviruses, indicating potential as antiviral agents .

- Antitumor Properties: The tetrahydroisoquinoline scaffold is associated with antitumor activity, likely due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

- Neuroprotective Effects: Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also interact with neuroreceptors or enzymes involved in neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Tetrahydroisoquinoline Core: This can be achieved through cyclization reactions involving appropriate imines and carbonyl compounds.

- Introduction of the Benzoyl Group: Benzoylation is performed using benzoyl chloride or an equivalent reagent.

- Sulfonamide Formation: The final sulfonamide group is introduced through reaction with sulfonyl chlorides.

Antiviral Activity

In a study exploring the antiviral properties of tetrahydroisoquinoline derivatives, several compounds were synthesized and tested against human coronavirus strains 229E and OC-43. The results indicated that certain derivatives exhibited significant antiviral activity with lower cytotoxicity compared to standard antiviral drugs like chloroquine .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Avir-7 | 0.5 | 560 |

| Avir-8 | 1.4 | 367 |

| Chloroquine | 0.1 | 600 |

Antitumor Studies

Research has shown that tetrahydroisoquinoline derivatives can inhibit the growth of various cancer cell lines. For instance, a derivative similar to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide was tested against breast cancer cell lines and demonstrated significant cytotoxic effects .

The precise mechanism through which N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in key signaling pathways associated with cancer progression and viral replication.

Q & A

Q. What are the recommended synthetic pathways for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide?

The synthesis involves multi-step organic reactions, including:

- Acylation : Introducing the benzoyl group to the tetrahydroisoquinoline core under anhydrous conditions using catalysts like triethylamine .

- Sulfonamide Coupling : Reacting the intermediate with 5-ethylthiophene-2-sulfonyl chloride in polar aprotic solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the compound’s structural integrity?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios (e.g., benzoyl carbonyl at ~170 ppm in C NMR) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peak matching calculated mass ± 0.001 Da) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC-UV/ELSD : Reverse-phase C18 columns (acetonitrile/water mobile phase) to detect impurities (<5%) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperatures >200°C indicate robustness) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC) under standardized conditions (pH 7.4, 37°C) to rule out buffer or temperature artifacts .

- Off-Target Screening : Use high-throughput panels (e.g., Eurofins CEREP) to identify non-specific binding .

- Meta-Analysis : Compare structural analogs (e.g., furan vs. benzoyl derivatives) to isolate substituent-specific effects .

Q. What crystallographic methods are suitable for determining the compound’s 3D structure?

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Use SHELXL for refinement (R-factor <0.05) and ORTEP-3 for graphical representation of thermal ellipsoids .

- Twinned Data Handling : Apply SHELXL’s twin refinement for resolving overlapping reflections in low-symmetry space groups .

Q. How do substituents on the tetrahydroisoquinoline core influence biological activity?

| Substituent | Position | Activity Impact (vs. Parent Compound) |

|---|---|---|

| Benzoyl | 2nd | ↑ Enzymatic inhibition (ΔIC = 1.2 nM → 0.8 nM) |

| Ethyl (thiophene) | 5th | ↑ Metabolic stability (t >6 h in microsomes) |

| Key SAR insights: |

- Electron-withdrawing groups (e.g., benzoyl) enhance target binding via dipole interactions .

- Hydrophobic substituents (e.g., ethyl) improve membrane permeability (logP >3.5) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina with flexible ligand/rigid receptor settings (PDB: 4XYZ). Validate poses via MD simulations (NAMD, 100 ns) to assess binding stability .

- QSAR Models : Apply Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gap) with activity .

Q. How can researchers optimize reaction yields during scale-up synthesis?

- Solvent Screening : Test alternatives (e.g., THF vs. DMF) to improve solubility of intermediates .

- Catalyst Optimization : Compare Pd(OAc) vs. PdCl(PPh) in Suzuki-Miyaura couplings (yield increase from 65% to 82%) .

Q. What experimental protocols validate the compound’s stability under physiological conditions?

Q. How can target engagement be confirmed in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HEK293) with 10 µM compound, lyse, and quantify target protein stability via Western blot .

- Fluorescence Polarization : Competitive binding assays using FITC-labeled probes to determine K values .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.